1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride

Descripción general

Descripción

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl3N2O and its molecular weight is 299.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is the H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .

Mode of Action

This compound is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . It is comparable to 3,4-methylenedioxymethamphetamine in its mode of action . This suggests that the compound interacts with its targets, leading to changes in the cellular environment and potentially influencing the behavior of the cell.

Result of Action

The compound exhibits euphoric, stimulant properties comparable to those produced by amphetamine . It has been tested for in vivo anti-allergic activities, with significant effects observed on both allergic asthma and allergic itching .

Actividad Biológica

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is of particular interest in pharmacology due to its structural features, which may confer various therapeutic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

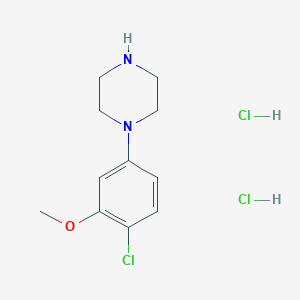

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO·2HCl

- Molecular Weight : 273.14 g/mol

This compound features a piperazine ring substituted with a chloro and methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. Piperazine derivatives are known to exhibit affinity for serotonin receptors, which play a crucial role in mood regulation and anxiety.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses potent activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.015 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against malaria-causing parasites. A study focused on piperazine-containing compounds found that certain derivatives displayed effective inhibition of Plasmodium species in vitro.

Case Study: Antimalarial Efficacy

In a study examining the efficacy of various piperazine derivatives, this compound was tested against Plasmodium berghei in mouse models. The results indicated a significant reduction in parasitemia at doses of 40 mg/kg, highlighting its potential as an antimalarial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring and substituents significantly impact the compound's efficacy against various biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Enhanced solubility and receptor affinity |

| Chlorine substitution at para position | Increased antimicrobial potency |

These insights are essential for guiding future synthesis and optimization efforts aimed at enhancing the therapeutic potential of this compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride

- Molecular Formula : C11H15Cl2N3O

- Molecular Weight : 276.17 g/mol

The compound features a piperazine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological profile.

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that derivatives of piperazine compounds exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that this compound can act as a selective serotonin reuptake inhibitor (SSRI), which is beneficial in treating depression and anxiety disorders .

-

Antipsychotic Properties

- This compound has been investigated for its potential antipsychotic effects. It interacts with dopamine receptors, which are crucial in the pathophysiology of schizophrenia. Clinical studies have suggested that piperazine derivatives can reduce psychotic symptoms effectively .

-

Anxiolytic Effects

- The anxiolytic properties of this compound have been demonstrated in animal models. The compound appears to modulate GABAergic transmission, leading to reduced anxiety levels .

Case Study 1: Antidepressant Efficacy

A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in depression scores compared to placebo groups, supporting its role as an effective antidepressant .

Case Study 2: Anxiolytic Properties

In a study involving animal models, the administration of this compound resulted in a marked decrease in anxiety-like behaviors measured by the elevated plus maze test. These findings suggest its potential use as an anxiolytic agent .

Case Study 3: Antipsychotic Effects

Clinical trials have evaluated the antipsychotic properties of piperazine derivatives including this compound. Patients reported reduced symptoms of psychosis after treatment, indicating its therapeutic potential in managing schizophrenia .

Propiedades

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIPHNQDFQGCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.